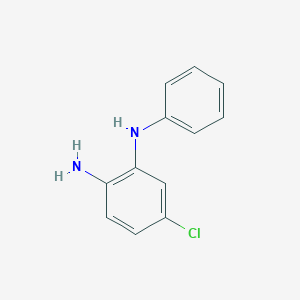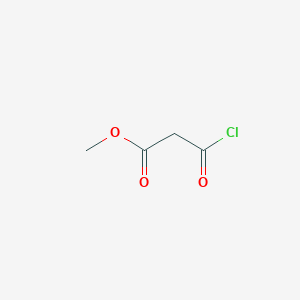
4-Yodopirina
Descripción general
Descripción
Synthesis Analysis
4-Iodopyridine can be synthesized through various methods. One approach involves the reaction of iodine with 4-aminopyridine, forming a pentaiodide charge-transfer complex (Al-Hashimi, Hassan, & Nour, 2005). Another method involves the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine from pentachloropyridine using microwave irradiation, showcasing the regiochemistry of aromatic nucleophilic substitution (Ranjbar‐Karimi, Davoodian, Poorfreidoni, & Mehrabi, 2019)(Ranjbar‐Karimi et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-iodopyridine derivatives has been extensively analyzed. For instance, the crystal structure of certain iodopyridine compounds, like 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, has been determined, revealing unique molecular disorders and intermolecular hydrogen bonding patterns (Hanuza et al., 1997)(Hanuza et al., 1997).
Chemical Reactions and Properties
4-Iodopyridine undergoes various chemical reactions. For example, its reactivity towards hard and soft nucleophiles has been studied, revealing distinct substitution patterns based on the type of nucleophile (Ranjbar‐Karimi et al., 2019)(Ranjbar‐Karimi et al., 2019). Additionally, the synthesis of 4-iodopiperidines via aza-Prins-cyclization demonstrates the compound's versatility in forming various structures under different conditions (Yadav et al., 2008)(Yadav et al., 2008).
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piridina Multifuncionales
La 4-Yodopirina se utiliza como un valioso bloque de construcción en la producción de derivados de piridina multifuncionales . Estos derivados se están volviendo cada vez más importantes en los campos de las ciencias de la vida y los productos farmacéuticos durante la fase de descubrimiento .
Producción de Inhibidores Humanos Dependientes de NAD±
La 2-Yodopirina, un isómero de la this compound, se utiliza con frecuencia como reactivo en la producción de inhibidores de la 15-hidroxiprostaglandina deshidrogenasa dependientes de NAD± humanos . Estos inhibidores tienen aplicaciones terapéuticas potenciales en diversas enfermedades.
Síntesis de Alcaloides de Piridina
La 3-Yodopirina, otro isómero de la this compound, se utiliza en la síntesis de alcaloides de piridina . Estos alcaloides, como las teonelladinas C, la niphatesina C, la xestamina D y las teonelladinas D, tienen diversas actividades biológicas y potenciales aplicaciones terapéuticas.
Producción de Impurezas de Fenazopiridina
La 3-Yodopirina-2,6-diamina, un derivado de la this compound, es un intermediario en la fabricación de 3-Fenilfenazopiridina . Este compuesto es una impureza de la Fenazopiridina, un colorante azoico utilizado en el tratamiento de infecciones del tracto urinario .
Transformación en Éster de Pinacol Estable al Aire
La this compound se puede transformar eficazmente en el éster de pinacol estable al aire del ácido 4-piridilborónico . Esta transformación es uno de los posibles resultados posteriores de la interacción con la this compound .
Reacción de Diazotación-Sandmeyer
La this compound se puede fabricar en grandes rendimientos mediante la utilización de una reacción de diazotación-Sandmeyer realizada a baja temperatura y utilizando la amina adecuada . Esta reacción es un paso clave en la síntesis de varios compuestos orgánicos
Safety and Hazards
Direcciones Futuras
Iodopyridines, including 4-Iodopyridine, are becoming increasingly important in the fields of life sciences and pharmaceuticals . They are used as valuable building blocks in the production of multifunctional pyridine derivatives . Future research may focus on the development of new synthesis methods and applications of 4-Iodopyridine.
Mecanismo De Acción
Target of Action
4-Iodopyridine is a highly halogenated heterocyclic compound Iodopyridines, in general, are known to be valuable building blocks in the production of multifunctional pyridine derivatives .
Mode of Action
Iodopyridines are known to interact with their targets through the iodine functional group . This interaction can lead to various changes in the target molecules, depending on the specific biochemical context.
Biochemical Pathways
For instance, 2-iodopyridine is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . Similarly, 3-iodopyridine is used in the synthesis of pyridine alkaloids .
Pharmacokinetics
The compound’s molecular weight is 20500 g/mol , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Given its use as a building block in the synthesis of various compounds, it can be inferred that its action results in the formation of these compounds .
Action Environment
It’s worth noting that the compound is a solid at room temperature and has a melting point of 94-99 °c . These properties could potentially influence its stability and efficacy under different environmental conditions.
Propiedades
IUPAC Name |
4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN/c6-5-1-3-7-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLUPHDWSUGAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346082 | |
| Record name | 4-Iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15854-87-2 | |
| Record name | 4-Iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-iodopyridine?
A1: 4-Iodopyridine has the molecular formula C5H4IN and a molecular weight of 205.01 g/mol. []
Q2: What are the key spectroscopic features of 4-iodopyridine?
A2: 4-Iodopyridine can be characterized using techniques like 1H NMR, 13C NMR, and IR spectroscopy. [, , , , ] Importantly, these methods help differentiate it from other iodopyridine isomers.
Q3: How does the iodine atom in 4-iodopyridine influence its reactivity?
A3: The iodine atom acts as a good leaving group, making 4-iodopyridine susceptible to nucleophilic substitution reactions. [, ] Additionally, it can participate in transition metal-catalyzed cross-coupling reactions like Sonogashira and Suzuki coupling. [, ]
Q4: Can you provide specific examples of how 4-iodopyridine is used in organic synthesis?
A4: 4-Iodopyridine is a precursor for:* Pyridyl-containing heterocycles: It is used to synthesize various biologically relevant heterocycles, including azaindoles, dideazapurines, and thieno-fused naphthyridines. [, , ] * 4-Substituted pyridines: It undergoes reactions with nucleophiles like (trifluoromethyl)copper to afford 4-substituted pyridines, valuable building blocks in medicinal chemistry. []* Coordination polymers: It can act as a ligand in the formation of coordination polymers with metal ions, leading to diverse supramolecular architectures. [, , ]
Q5: Does 4-iodopyridine participate in halogen bonding?
A5: Yes, the iodine atom in 4-iodopyridine can act as a halogen bond donor. This has been exploited to engineer crystal structures with specific intermolecular interactions. [, , , ]
Q6: Can 4-iodopyridine be used in metalation reactions?
A6: Yes, 4-iodopyridine undergoes ortho-directed lithiation with LDA at low temperatures, enabling the synthesis of various polysubstituted pyridines. [, ]
Q7: How does the reactivity of 4-iodopyridine compare to other halopyridines?
A7: The reactivity of halopyridines in nucleophilic aromatic substitution generally follows the trend F < Cl < Br < I. Therefore, 4-iodopyridine tends to be more reactive than its chloro- and bromo- counterparts. [, , , ]
Q8: Are there any specific challenges associated with using 4-iodopyridine in synthesis?
A8: One challenge can be the potential for side reactions due to the high reactivity of the iodine atom. Additionally, the synthesis of certain 4-iodopyridine derivatives might require multi-step procedures or harsh reaction conditions. [, ]
Q9: Has computational chemistry been employed to study 4-iodopyridine?
A9: Yes, computational methods such as DFT calculations have been used to investigate:* Halogen bonding interactions: These studies provide insights into the strength and directionality of halogen bonds involving 4-iodopyridine. [, ]* Electronic structure and properties: DFT calculations can predict molecular orbitals, electron density distribution, and spectroscopic properties of 4-iodopyridine. [, ]* Reaction mechanisms: Computational studies can elucidate reaction pathways and transition states involved in reactions of 4-iodopyridine, aiding in understanding its reactivity. []
Q10: What is the significance of using computational methods to study 4-iodopyridine?
A10: Computational chemistry offers valuable tools to:* Predict reactivity and selectivity: Before experimental synthesis, computational models can help predict the outcome of reactions involving 4-iodopyridine, guiding synthetic strategies. * Rationalize experimental observations: Computational results can support or refute proposed reaction mechanisms based on experimental findings.* Design new molecules and materials: Modeling allows for the virtual screening and design of novel 4-iodopyridine derivatives with tailored properties for specific applications.
Q11: Are there any known biological activities associated with 4-iodopyridine or its derivatives?
A11: While 4-iodopyridine itself might not have potent biological activity, its derivatives, such as certain azaindoles, exhibit a range of activities, including HIV-1 inhibition and acting as 5-HT6 antagonists. []
Q12: What is the significance of 4-iodopyridine in materials science?
A12: The ability of 4-iodopyridine to participate in halogen bonding makes it valuable in crystal engineering. This can potentially lead to the development of functional materials with tailored properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)











